molecular formula C14H10BrN3O2 B182228 4-((3-Bromophenyl)amino)quinazoline-6,7-diol CAS No. 169205-86-1

4-((3-Bromophenyl)amino)quinazoline-6,7-diol

Numéro de catalogue B182228
Numéro CAS: 169205-86-1
Poids moléculaire: 332.15 g/mol
Clé InChI: ASKAAPNTIIAMKD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” is a novel quinazoline derivative. It has been found to exhibit significant cytotoxic activity against human glioblastoma cell lines .


Synthesis Analysis

The synthesis of quinazoline derivatives like “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” often involves aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis . The specific synthesis process for this compound is not detailed in the available resources.


Molecular Structure Analysis

The molecular structure of “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” is complex, with a quinazoline core and a bromophenyl group attached. The compound’s molecular formula is C14H10BrN3O2 .


Chemical Reactions Analysis

Quinazoline derivatives like “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” can undergo a variety of chemical reactions. These include reactions with carbonyl and carbonyl compounds, allylation, benzylation, and some special alkylation .

Applications De Recherche Scientifique

Oncology Research: Glioblastoma Treatment

4-((3-Bromophenyl)amino)quinazoline-6,7-diol: , also known as WHI-P154, has shown potent cytotoxic activity against human glioblastoma cells . It induces apoptotic cell death at micromolar concentrations and has been studied for its potential as a targeted therapy for glioblastoma multiforme. The compound’s effectiveness is significantly enhanced when conjugated with recombinant human epidermal growth factor (EGF), targeting the EGF receptor on glioblastoma cells .

Drug Delivery Systems

The ability of WHI-P154 to selectively target cancer cells via receptor-mediated endocytosis makes it a promising candidate for drug delivery systems . Its conjugation with EGF allows for selective binding and internalization by glioblastoma cells, which could be applied to other targeted therapies to improve specificity and reduce off-target effects .

Pharmacokinetics

Research into the pharmacokinetics of WHI-P154, particularly its bioavailability and distribution, could provide valuable insights into the design of more effective cancer treatments. Understanding how the compound interacts with biological systems is crucial for optimizing dosage and administration schedules .

Chemical Synthesis and Modification

The synthesis of WHI-P154 involves complex chemical reactions that can be further explored to develop novel quinazoline derivatives with improved pharmacological properties. Researchers can investigate various substitutions on the quinazoline ring to enhance its therapeutic potential .

Molecular Biology: Apoptosis Mechanisms

WHI-P154’s ability to induce apoptosis in glioblastoma cells offers a unique opportunity to study the molecular mechanisms underlying programmed cell death. This research can lead to the discovery of new molecular targets for cancer therapy .

Biochemical Assays

The compound’s cytotoxic properties make it a valuable tool for biochemical assays to screen for anticancer activity. It can be used to evaluate the efficacy of new compounds and to study the biochemical pathways involved in cancer cell proliferation and death .

Mécanisme D'action

Target of Action

The primary targets of 4-((3-Bromophenyl)amino)quinazoline-6,7-diol are human cancer cell lines, including PC-3, MGC-803, HGC-27, A549, and H1975 . These targets play a crucial role in the proliferation and survival of cancer cells.

Mode of Action

The compound interacts with its targets by inhibiting their proliferation. It has been found to display potent anti-proliferative activity, particularly against MGC-803 cells . The compound’s interaction with its targets leads to changes in the cell cycle, causing cell cycle arrest at the G1 phase .

Biochemical Pathways

The affected biochemical pathways primarily involve the cell cycle and apoptosis. The compound induces cell cycle arrest at the G1 phase, which prevents the cells from entering the S phase for DNA replication . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .

Pharmacokinetics

The compound’s cytotoxic activity against glioblastoma cells has been observed at micromolar concentrations , suggesting that it may have good bioavailability.

Result of Action

The result of the compound’s action is significant cytotoxicity against certain human cancer cell lines, causing apoptotic cell death . In vitro treatment with the compound results in the killing of glioblastoma cells at nanomolar concentrations . In vivo administration of the compound has been shown to result in delayed tumor progression and improved tumor-free survival in a severe combined immunodeficient mouse glioblastoma xenograft model .

Action Environment

The action of 4-((3-Bromophenyl)amino)quinazoline-6,7-diol can be influenced by various environmental factors. For instance, the compound’s cytotoxic activity can be amplified and rendered selective by conjugation to recombinant human epidermal growth factor (EGF) . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as the presence of specific proteins or other molecules in the environment.

Safety and Hazards

The safety data sheet for “4-((3-Bromophenyl)amino)quinazoline-6,7-diol” indicates that it has acute toxicity when ingested . It is intended for research use only and is not for human or veterinary use.

Propriétés

IUPAC Name

4-(3-bromoanilino)quinazoline-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O2/c15-8-2-1-3-9(4-8)18-14-10-5-12(19)13(20)6-11(10)16-7-17-14/h1-7,19-20H,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMCXMIIVHUIPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=C(C=C32)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00416142
Record name 4-(3-Bromoanilino)-6-hydroxyquinazolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

169205-86-1
Record name 4-(3-Bromoanilino)-6-hydroxyquinazolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00416142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.